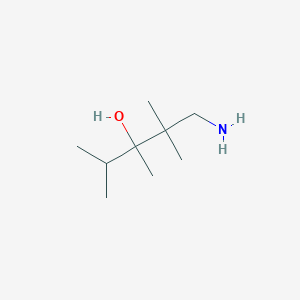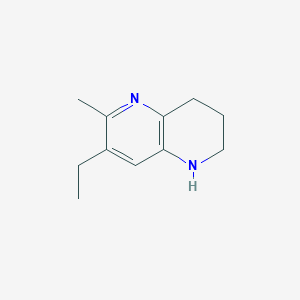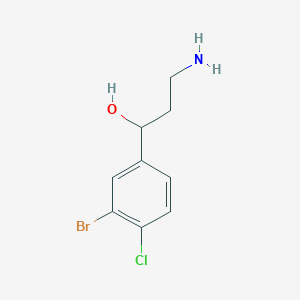![molecular formula C9H15ClO B13176168 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is a chemical compound with the molecular formula C₉H₁₅ClO and a molecular weight of 174.67 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group and an oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details are not widely documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolane derivatives .
Aplicaciones Científicas De Investigación
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Industry: Limited industrial applications, primarily used in research and development.
Mecanismo De Acción
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo various transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in having a cyclopropyl group but differs in functional groups and applications.
Other Cycloalkanes: Compounds like cyclopropane, cyclobutane, and cyclopentane share the cycloalkane structure but differ in ring size and substituents.
Uniqueness
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is unique due to its combination of a cyclopropyl group and an oxolane ring, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8H,1-7H2 |
Clave InChI |
YUZQSRNMLRPLCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


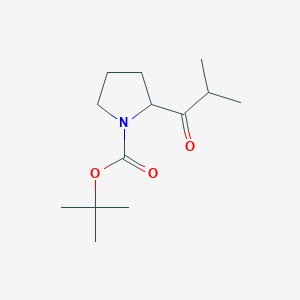
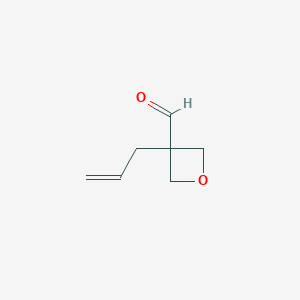
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)

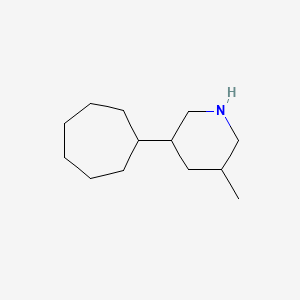
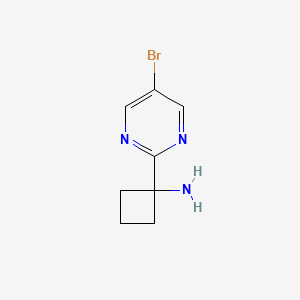
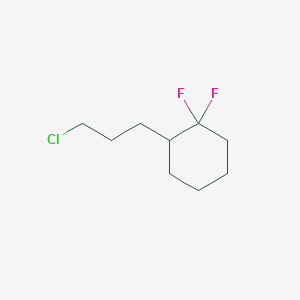
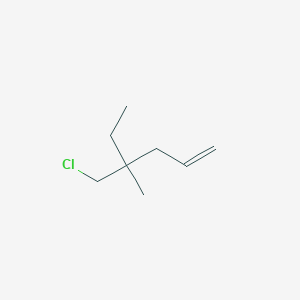

![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
